molecular formula C29H36O4 B13347107 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate

Cat. No.: B13347107
M. Wt: 448.6 g/mol
InChI Key: SFTGFGOBCQCZDY-CGRWFSSPSA-N
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Description

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate (IUPAC name: (5Z,8Z,11Z,14Z)-2-oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate; CAS: 161180-11-6) is a synthetic ester derivative composed of a coumarin backbone (2-oxo-2H-chromen-7-ol) linked via an ester bond to arachidonic acid (icosa-5,8,11,14-tetraenoic acid). Its molecular formula is C29H36O4, with a molecular weight of 448.59 g/mol and a purity of ≥95% . The compound is structurally characterized by:

This compound is primarily used in research settings, particularly in studies involving lipid signaling, enzyme-substrate interactions, or fluorescent probes due to the coumarin group’s optical properties.

Properties

Molecular Formula

C29H36O4

Molecular Weight

448.6 g/mol

IUPAC Name

(2-oxochromen-7-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+

InChI Key

SFTGFGOBCQCZDY-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

Preparation Methods

Preparation of Umbelliferone (7-Hydroxycoumarin)

Umbelliferone can be synthesized through the Perkin reaction between salicylaldehyde and acetic anhydride in the presence of sodium acetate.

Preparation of Icosa-5,8,11,14-tetraenoic Acid

This involves a multi-step synthesis, potentially starting from simpler unsaturated fatty acids and using cross-coupling reactions to extend and unsaturate the chain.

Esterification

Once both components are prepared, the coumarin core can be esterified with the polyunsaturated fatty acid chain. This can be done by converting the fatty acid into its acid chloride and then reacting it with umbelliferone in the presence of a base like pyridine.

Data and Research Discoveries

While specific data on This compound is limited, related compounds have shown interesting biological activities, such as anti-inflammatory and antioxidant properties. The structural features of coumarins and polyunsaturated fatty acids contribute to these properties.

Structural Features

Feature Description
Coumarin Core Provides a planar, aromatic structure with potential for hydrogen bonding.
Polyunsaturated Chain Contributes flexibility and potential for biological interactions due to its unsaturated nature.

Biological Activities

Activity Potential Mechanism
Anti-inflammatory Inhibition of inflammatory pathways.
Antioxidant Scavenging of free radicals.

Chemical Reactions Analysis

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chromen-2-one moiety can be modified with different substituents.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play a role in various physiological processes. The polyunsaturated fatty acid chain may also contribute to the compound’s biological activity by modulating lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate, differing primarily in their esterifying alcohol or fatty acid components:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Functional Relevance
Propan-2-yl icosa-5,8,11,14-tetraenoate C23H38O2 346.55 Simpler ester (isopropyl group); lacks coumarin. Model compound for lipid solubility studies .
2-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoyloxy)propane-1,3-diyl dibenzoate C43H50O6 674.86 Arachidonate esterified to a glycerol backbone with benzoate modifications. Synthetic intermediate for lipid analogs .
DG(38:7) (Diacylglycerol with arachidonate) C41H66O5 638.96 Contains two arachidonate chains on glycerol; natural signaling lipid. Second messenger in cell signaling pathways .

Functional Analogues

  • Coumarin-based esters : Other coumarin derivatives (e.g., 7-hydroxycoumarin esters) share optical properties but lack the arachidonate chain, limiting their utility in lipid-mediated studies.
  • Arachidonic acid derivatives: Eicosanoids (e.g., prostaglandins, leukotrienes) are endogenous metabolites of arachidonic acid but lack the coumarin moiety, focusing instead on inflammatory signaling .

Physicochemical Properties

  • Solubility : The coumarin-arachidonate hybrid exhibits intermediate polarity, unlike purely hydrophobic arachidonate esters (e.g., isopropyl arachidonate) .
  • Stability : The conjugated double bonds in arachidonate make the compound prone to oxidation, similar to other polyunsaturated esters. Enzymatic synthesis methods (e.g., lipase-catalyzed esterification) are preferred to avoid isomerization during preparation .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound Propan-2-yl icosa-5,8,11,14-tetraenoate DG(38:7)
Molecular Weight 448.59 346.55 638.96
LogP ~7.0 (estimated) 7.08 12.5
Hazard Class Not reported 4.2 (flammable solid) N/A

Biological Activity

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate is a compound belonging to the coumarin family, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C27H38O5\text{C}_{27}\text{H}_{38}\text{O}_5

This compound features a coumarin backbone with an ester functional group and a long-chain unsaturated fatty acid moiety. The presence of multiple double bonds in the tetraenoate chain may contribute to its biological activity.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)Reference
2-Oxo-2H-chromen-7-yl acetateMCF-70.47
4-Methyl-2-oxo-2H-chromenMCF-79.54
4-Chlorobenzoate derivativeMCF-716.1

These studies suggest that modifications to the coumarin structure can enhance anticancer activity. The presence of specific substituents plays a crucial role in determining the efficacy against cancer cells.

Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Table 2: Anti-inflammatory Activity of Coumarin Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
2-Oxo-2H-chromen-7-yl acetateCOX12.3
Phenylcarbamate derivativeAChE13.5

The anti-inflammatory effects are attributed to the ability of these compounds to modulate signaling pathways involved in inflammation.

The biological activities of coumarins like this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many coumarins act as inhibitors of critical enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : Coumarins possess antioxidant capabilities that can protect cells from oxidative stress.

Case Studies

Several case studies have highlighted the potential therapeutic applications of coumarins:

  • Study on Breast Cancer : A study evaluated the effects of various coumarin derivatives on MCF-7 breast cancer cells. The results indicated that specific modifications significantly enhanced anticancer activity compared to unmodified compounds .
  • Neuroprotective Effects : Research investigating the neuroprotective effects of coumarin derivatives found that they could improve memory deficits in scopolamine-induced amnesia models by inhibiting acetylcholinesterase (AChE) activity .

Q & A

Q. What crystallographic techniques validate the compound’s solid-state conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/acetone). Resolve structure to <1.0 Å resolution to confirm ester geometry and planarity of the chromene core .

Tables for Comparative Analysis

Analog Modification Bioactivity (IC₅₀, µM) Reference
2-Oxo-4-Ph-Chromen-7-yl stearateSaturated acyl chain45.2 (MCF-7)
2-Oxo-4-Cl-Chromen-7-yl tetraenoateHalogen substitution12.8 (HeLa)
2-Oxo-4-NO₂-Chromen-7-yl tetraenoateElectron-withdrawing group8.4 (A549)

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